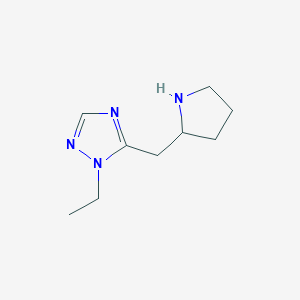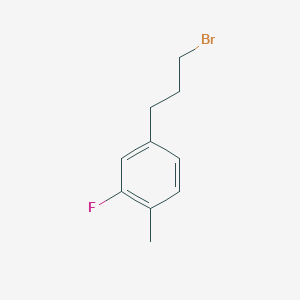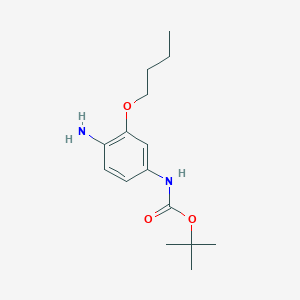
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a butoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-butoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-butoxyphenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(4-amino-3-butoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(4-amino-3-butoxyphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in biological research to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is valued for its stability and reactivity, making it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-amino-3-butoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(4-amino-3-methoxyphenyl)carbamate
- tert-butyl N-(4-amino-3-ethoxyphenyl)carbamate
- tert-butyl N-(4-amino-3-propoxyphenyl)carbamate
Comparison: tert-butyl N-(4-amino-3-butoxyphenyl)carbamate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H24N2O3 |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-6-9-19-13-10-11(7-8-12(13)16)17-14(18)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3,(H,17,18) |
Clé InChI |
SBXWIZGBRBMPCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

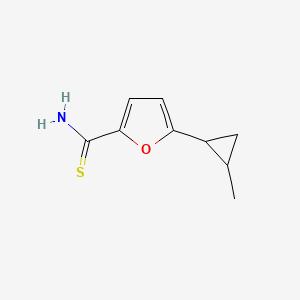
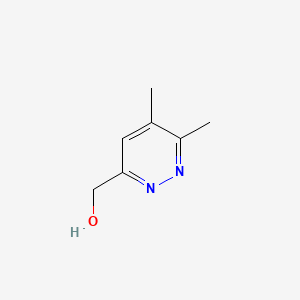
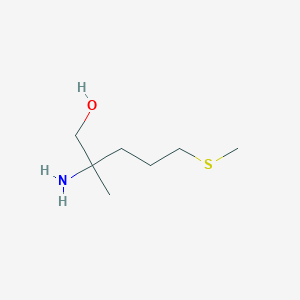
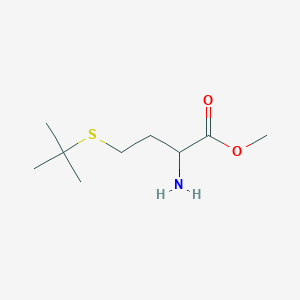
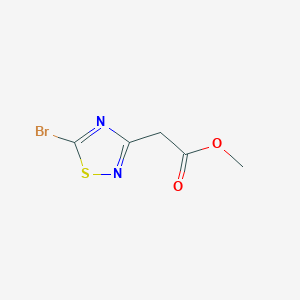
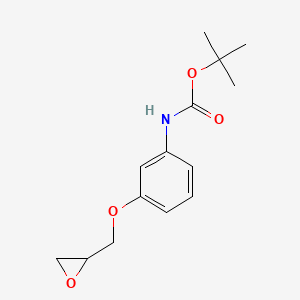
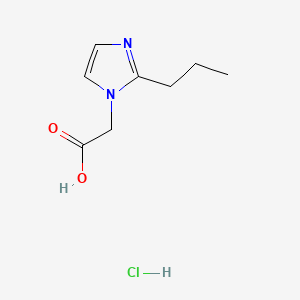

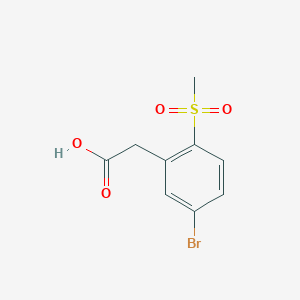
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
